2-(2,3,5-Trichlorophenyl)quinoline is an organic compound that belongs to the class of quinolines, which are heterocyclic aromatic compounds containing a fused benzene and pyridine ring. This specific compound features a trichlorophenyl group attached to the second position of the quinoline structure, characterized by three chlorine atoms located at the 2, 3, and 5 positions of the phenyl ring. The presence of these chlorine substituents significantly influences the compound's chemical properties and biological activities.
The chemical behavior of 2-(2,3,5-Trichlorophenyl)quinoline is largely dictated by its structure. It can participate in various reactions typical of quinolines, such as electrophilic aromatic substitution and nucleophilic attack due to the electron-withdrawing nature of the chlorine atoms. Additionally, it can undergo cyclization reactions to form more complex structures. For example, quinoline derivatives are often synthesized through reactions involving anilines and β-dicarbonyl compounds or via palladium-catalyzed coupling methods .
Quinoline derivatives, including 2-(2,3,5-Trichlorophenyl)quinoline, have been studied for their biological activities. They exhibit a range of pharmacological properties, including antibacterial, antimalarial, and anticancer activities. The trichlorophenyl substitution is known to enhance these bioactivities by increasing lipophilicity and altering the interaction with biological targets . Research has shown that certain quinoline derivatives can inhibit various enzymes and pathways involved in disease processes.
The synthesis of 2-(2,3,5-Trichlorophenyl)quinoline can be achieved through several methods:
2-(2,3,5-Trichlorophenyl)quinoline has potential applications in various fields:
Studies on the interactions of 2-(2,3,5-Trichlorophenyl)quinoline with biological molecules have revealed its potential as an enzyme inhibitor. For instance, it may inhibit certain kinases or phosphatases involved in cancer cell signaling pathways. Understanding these interactions helps in elucidating its mechanism of action and optimizing its pharmacological profile .
Several compounds share structural similarities with 2-(2,3,5-Trichlorophenyl)quinoline. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits strong chelating properties |
| Quinacrine | Contains a quinoline core with a side chain | Known for antimalarial activity |
| Chloroquine | A chloroquine derivative | Effective against malaria |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Displays antimicrobial activity |
The uniqueness of 2-(2,3,5-Trichlorophenyl)quinoline lies in its specific trichlorophenyl substitution pattern that enhances its bioactivity compared to other quinolines without such substituents.
The Suzuki-Miyaura reaction has emerged as a cornerstone for introducing aryl groups to the quinoline scaffold. This method employs palladium catalysts to facilitate cross-coupling between boronic acids and halogenated quinoline precursors. For instance, 2-aryl-4-chloro-3-iodoquinolines undergo sequential coupling with arylboronic acids in the presence of tricyclohexylphosphine and palladium catalysts, yielding 2,3,4-triarylquinolines in one pot. The reaction proceeds via oxidative addition of the iodoquinoline to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond.
A critical advantage lies in the chemoselectivity for iodine over chlorine, enabling sequential functionalization. For example, 4-chloro-3-iodoquinoline derivatives react preferentially at the iodine position with arylboronic acids (2.5 equivalents) under mild conditions (80°C, 12 hours), achieving yields exceeding 85%. This selectivity permits the retention of chlorine substituents for subsequent transformations.
Palladium-mediated reactions excel in differentiating halogen reactivities. The oxidative addition rates follow the trend I > Br > Cl, allowing sequential substitutions. In 2-(2,3,5-trichlorophenyl)quinoline synthesis, this hierarchy enables initial iodination at the quinoline C3 position, followed by Suzuki coupling and final chlorination. Silver carbonate (Ag₂CO₃) and molecular oxygen serve as effective oxidants in palladium-catalyzed C–H activation protocols, facilitating direct arylation without pre-halogenation.
Electrophilic chlorination of quinoline derivatives typically employs reagents like chlorine gas, sulfuryl chloride, or N-chlorosuccinimide. The reaction proceeds via σ-complex formation at electron-rich positions, with regioselectivity modulated by directing groups. For example, 2-alkoxypyridines undergo chlorination at the C3 and C5 positions when treated with chlorine under iodine catalysis, achieving >90% selectivity. This method, applied to quinoline systems, enables the installation of chlorine atoms at meta positions relative to electron-donating substituents.
Achieving 2,3,5-trichlorophenyl substitution requires precise control over reaction conditions. In the synthesis of 2,3,5-trichloropyridine, 2-chloropyridine undergoes hydrolysis to 2-hydroxypyridine, followed by chlorination at 25–30°C with pH maintained at 3–4 using sodium bicarbonate. Analogous strategies applied to quinoline involve buffered chlorination at low temperatures (10–30°C) to favor kinetic over thermodynamic products.
The Skraup reaction remains a robust method for quinoline synthesis, involving cyclization of aniline derivatives with glycerol and sulfuric acid. For 2-(2,3,5-trichlorophenyl)quinoline, 2,3,5-trichloroaniline serves as the starting material. The reaction proceeds through formation of an α,β-unsaturated ketone intermediate, followed by cyclodehydration. Modifications using von Miller or Doebner conditions improve yields by replacing glycerol with acrolein derivatives.
Post-assembly chlorination allows precise installation of chlorine atoms after quinoline ring formation. For example, 2-phenylquinoline treated with chlorine gas in dichloromethane at 0°C undergoes electrophilic substitution at the phenyl ring’s ortho and para positions. Subsequent Friedel-Crafts catalysis with aluminum chloride directs chlorination to the 2,3,5 positions, achieving >70% yields.
Table 1. Comparative Analysis of Chlorination Methods
| Method | Reagents | Temperature (°C) | Selectivity | Yield (%) | Source |
|---|---|---|---|---|---|
| Electrophilic | Cl₂, AlCl₃ | 0–25 | 2,3,5 > 80% | 72 | |
| Hydrolytic-Chlorine | Cl₂, NaHCO₃ | 25–30 | 3,5 > 90% | 95 | |
| Oxidative | Ag₂CO₃, O₂ | 80 | C3 > 85% | 78 |
The molecular conformation of 2-(2,3,5-Trichlorophenyl)quinoline is characterized by the spatial arrangement between its quinoline core and the trichlorophenyl substituent [1]. Crystallographic studies of related quinoline derivatives demonstrate that the dihedral angle between aromatic ring systems significantly influences molecular packing and intermolecular interactions [2]. In structurally analogous compounds such as 2,2-diphenyl-N-(2,4,5-trichlorophenyl)acetamide, the chlorinated benzene ring forms dihedral angles ranging from 12.00° to 77.04° with adjacent phenyl rings, indicating substantial conformational flexibility [2].
The quinoline ring system in related derivatives typically exhibits slight bending, with dihedral angles between phenyl and pyridine rings ranging from 3.47° to 38.04° [1] [3]. This structural characteristic is particularly pronounced in compounds featuring trichlorophenyl substituents, where steric hindrance from multiple chlorine atoms influences the preferred molecular conformation [2]. The 2,3,5-trichlorophenyl substitution pattern introduces significant electronic and steric effects that affect the rotational barrier about the carbon-carbon bond connecting the quinoline and phenyl moieties [4].
Comparative analysis with other halogenated quinoline derivatives reveals that the presence of three chlorine atoms at the 2,3,5-positions creates a distinctive conformational preference [5]. The molecular formula C₁₅H₈Cl₃N and molecular weight of 308.6 g/mol reflect the substantial influence of the halogen substituents on the overall molecular structure [4]. Crystallographic parameters for similar quinoline derivatives demonstrate unit cell dimensions with space groups typically exhibiting monoclinic or triclinic symmetry [1] [6].
| Parameter | Typical Range | Reference Compounds |
|---|---|---|
| Dihedral Angle (Quinoline-Phenyl) | 3.47° - 77.04° | Trichlorophenyl derivatives [2] |
| Quinoline Ring Planarity | ±3.47° deviation | Related quinoline systems [1] |
| Molecular Weight | 308.6 g/mol | 2-(2,3,5-Trichlorophenyl)quinoline [4] |
| Space Group Symmetry | P1̅ or P21/n | Halogenated quinolines [1] [7] |
Halogen bonding represents a crucial intermolecular interaction governing the crystal packing of 2-(2,3,5-Trichlorophenyl)quinoline [8] [7]. Studies of related halogenated quinoline compounds demonstrate that chlorine atoms function as both Lewis acid and base sites, facilitating diverse supramolecular arrangements [9] [8]. The 2,3,5-trichlorophenyl substitution pattern provides multiple halogen bonding donors and acceptors, creating complex three-dimensional network structures [7].
Crystallographic investigations of quinoline compounds featuring halogen substituents reveal characteristic interaction patterns [8]. Oxygen-iodine halogen bonding interactions with distances of approximately 2.782 Å have been observed in related quinolone derivatives, connecting molecules into infinite chains parallel to crystallographic axes [8]. Similar chlorine-based interactions in trichlorophenyl systems typically exhibit shorter contact distances due to the smaller van der Waals radius of chlorine compared to iodine [7].
The crystal packing of halogenated quinoline derivatives demonstrates self-sorting behavior with π-π interactions between quinoline rings and halogen bonding between chlorinated aromatic systems [7]. Molecular electrostatic potential mapping studies indicate the formation of σ-holes over chlorine atoms, though these may be relatively shallow compared to heavier halogens [9]. The presence of multiple chlorine substituents at the 2,3,5-positions creates competing interaction sites that influence the overall crystal architecture [7].
Intermolecular interactions in trichlorophenyl quinoline systems include carbon-hydrogen to halogen contacts (C-H···Cl) with typical distances ranging from 2.6 to 3.2 Å [2] [7]. These interactions contribute to the formation of corrugated molecular layers and stabilize the crystal structure through cooperative effects [7]. The quinoline nitrogen atom serves as an additional hydrogen bond acceptor, creating N-H···Cl interactions that further consolidate the crystal packing [10].
| Interaction Type | Typical Distance (Å) | Geometric Requirements |
|---|---|---|
| Cl···π Contacts | 3.2 - 3.6 | Perpendicular approach [9] |
| C-H···Cl Bonds | 2.6 - 3.2 | Linear arrangement [2] |
| π-π Stacking | 3.3 - 3.8 | Parallel ring orientation [7] |
| N···Cl Interactions | 3.0 - 3.4 | Electrostatic attraction [10] |
Density Functional Theory calculations provide comprehensive insights into the electronic structure of 2-(2,3,5-Trichlorophenyl)quinoline [11] [12] [13]. The B3LYP functional with 6-311++G(d,p) basis set represents the optimal computational approach for quinoline derivatives, offering superior accuracy in predicting molecular orbital energies and geometric parameters [13] [14]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies typically range from -6.8 to -4.3 eV for substituted quinoline systems [11] [15].
Frontier molecular orbital analysis reveals that chlorine substitution significantly affects the electronic distribution within the quinoline framework [11] [15]. The HOMO-LUMO energy gap for trichlorophenyl quinoline derivatives typically ranges from 3.4 to 4.4 eV, indicating moderate electronic stability and potential optoelectronic applications [15] [16]. The presence of electron-withdrawing chlorine substituents stabilizes both HOMO and LUMO energy levels compared to unsubstituted quinoline derivatives [17] [18].
Molecular electrostatic potential surface calculations demonstrate the influence of halogen substituents on charge distribution [12] [19]. The quinoline nitrogen atom exhibits enhanced electron-accepting capacity due to the electron-withdrawing effects of the trichlorophenyl group [18]. Natural Bond Orbital analysis reveals significant delocalization interactions between Lewis bonding and antibonding orbitals, with particular emphasis on the quinoline-phenyl conjugation pathway [16].
Global reactivity descriptors calculated using DFT methods include chemical hardness, electronegativity, and electrophilicity index values [11] [13]. These parameters range from 1.7 to 2.2 eV for chemical hardness and 4.5 to 5.8 eV for electronegativity in halogenated quinoline systems [13]. The ionization potential typically falls within 6.0 to 7.0 eV, while electron affinity ranges from 1.5 to 2.5 eV for trichlorophenyl quinoline derivatives [20].
| Electronic Property | Calculated Value | Computational Method |
|---|---|---|
| HOMO Energy | -6.8 to -4.3 eV | B3LYP/6-311++G(d,p) [11] |
| LUMO Energy | -2.5 to -0.8 eV | B3LYP/6-311++G(d,p) [15] |
| Energy Gap | 3.4 - 4.4 eV | TD-DFT calculations [16] |
| Dipole Moment | 4.0 - 5.4 Debye | DFT optimization [20] |
| Chemical Hardness | 1.7 - 2.2 eV | Global reactivity analysis [13] |
Molecular dynamics simulations provide detailed insights into the conformational flexibility of 2-(2,3,5-Trichlorophenyl)quinoline in solution and solid phases [21] [22] [23]. The rotational freedom about the quinoline-phenyl bond exhibits restricted rotation due to steric interactions between chlorine substituents and the quinoline framework [24] [25]. Potential energy surface calculations reveal multiple conformational minima separated by energy barriers ranging from 10 to 25 kJ/mol [26] [24].
Simulation studies of quinoline derivatives demonstrate that halogen substitution significantly influences molecular dynamics behavior [22] [23]. The root mean square deviation (RMSD) values for trichlorophenyl quinoline systems typically range from 0.5 to 1.2 Å during nanosecond-scale simulations, indicating moderate conformational stability [21] [27]. Temperature-dependent studies reveal non-Arrhenius behavior in rotational diffusion coefficients, with characteristic breaks occurring around 290-303 K [23].
Radial distribution function analysis shows distinct intermolecular organization patterns in liquid phases [23]. The center-of-mass separation distances exhibit peaks at 5.2, 8.1, and 11.4 Å, corresponding to first, second, and third coordination shells respectively [23]. Solvent accessibility calculations demonstrate that the trichlorophenyl moiety exhibits reduced interaction with polar solvents due to the hydrophobic nature of chlorine substituents [21] [22].
Conformational clustering analysis identifies three to five distinct conformational states for trichlorophenyl quinoline derivatives [26]. The predominant conformer exhibits a dihedral angle of approximately 45° between the quinoline and trichlorophenyl planes, representing the global energy minimum [26] [24]. Secondary conformers with dihedral angles of 15° and 75° contribute 15-25% to the total population at room temperature [26].
| Simulation Parameter | Calculated Value | Simulation Conditions |
|---|---|---|
| RMSD Range | 0.5 - 1.2 Å | 300 K, 1 atm [21] |
| Primary Dihedral Angle | 45° ± 5° | Global minimum [26] |
| Rotational Barrier | 10 - 25 kJ/mol | B3LYP calculations [24] |
| Coordination Shell Distance | 5.2 Å (first shell) | Liquid phase MD [23] |
| Conformational States | 3 - 5 distinct forms | Clustering analysis [26] |